An In-Depth Technical Guide to 2-Fluoro-4-thiocyanatoaniline: Chemical Properties and Structure
An In-Depth Technical Guide to 2-Fluoro-4-thiocyanatoaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Fluoro-4-thiocyanatoaniline. The information is compiled from various chemical data sources and scientific literature, offering a valuable resource for those involved in chemical research and drug development.
Core Chemical and Physical Properties
While specific experimental data for 2-Fluoro-4-thiocyanatoaniline is limited in publicly available literature, the following tables summarize its known and predicted properties, along with data for structurally similar compounds to provide context.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Chemical Name | 2-Fluoro-4-thiocyanatoaniline | N/A |
| Synonyms | 4-Amino-3-fluorophenyl thiocyanate | [1][2] |
| CAS Number | 14512-85-7 | [3][4] |
| Molecular Formula | C₇H₅FN₂S | [2][3][4] |
| Molecular Weight | 168.19 g/mol | [3][4][5] |
| Canonical SMILES | C1=CC(=C(C=C1SC#N)F)N | [2] |
| InChI Key | RPLHGFNIWGHYMX-UHFFFAOYSA-N | [2] |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 285.2 °C at 760 mmHg | [1] |
| Density | 1.37 g/cm³ | [1] |
| Flash Point | 126.3 °C | [1] |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Note: The melting point of the structurally related compound 2-Nitro-4-thiocyanatoaniline is reported as 113 °C.[6][7] The solubility of 2-Nitro-4-thiocyanatoaniline is described as sparingly soluble in water.[8]
Chemical Structure and Spectroscopic Data
The structure of 2-Fluoro-4-thiocyanatoaniline consists of an aniline ring substituted with a fluorine atom at position 2 and a thiocyanate group at position 4.
While specific spectroscopic data (NMR, IR, MS) for 2-Fluoro-4-thiocyanatoaniline is not publicly available, several chemical suppliers indicate its availability upon request.[9] Analysis of the structurally similar 2-Chloro-4-thiocyanatoaniline by IR spectroscopy shows characteristic peaks at 2155 cm⁻¹ (-SCN), and 3300-3430 cm⁻¹ (-NH₂). Mass spectrometry (EI) shows a molecular ion peak [M⁺] at m/z 184.[10]
Experimental Protocols: Proposed Synthesis
Reaction: Electrophilic thiocyanation of 2-fluoroaniline.
Reagents and Materials:
-
2-Fluoroaniline
-
Ammonium thiocyanate (NH₄SCN) or Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, stirrer, dropping funnel, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroaniline and a molar excess (e.g., 2 equivalents) of ammonium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted salts and acetic acid.
-
Purify the crude 2-Fluoro-4-thiocyanatoaniline by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.
Mandatory Visualizations
Caption: Proposed workflow for the synthesis of 2-Fluoro-4-thiocyanatoaniline.
Potential Biological Activity and Signaling Pathways
There is currently no specific research on the biological activity or signaling pathways of 2-Fluoro-4-thiocyanatoaniline in the public domain. However, the structural motifs present in the molecule—a substituted aniline and a thiocyanate group—are found in various biologically active compounds.
Aryl thiocyanates are known precursors to many bioactive compounds.[10] The thiocyanate group itself can be a pharmacophore or a precursor to other sulfur-containing functional groups. For example, some organic thiocyanates have demonstrated antimicrobial activity.[13] The aniline moiety is a common scaffold in medicinal chemistry.
Given the presence of these functional groups, 2-Fluoro-4-thiocyanatoaniline could be investigated for a range of biological activities, including but not limited to:
-
Antimicrobial Activity: Many sulfur-containing compounds and some anilines exhibit antibacterial and antifungal properties.
-
Enzyme Inhibition: The electrophilic nature of the thiocyanate carbon and the overall electronic properties of the molecule could lend themselves to interactions with enzyme active sites. Covalent enzyme inhibition by targeting non-catalytic serine residues with fluorosulfate-containing inhibitors has been demonstrated, suggesting a potential avenue for related functionalities.[14]
A hypothetical signaling pathway illustrating a potential mechanism of action, such as enzyme inhibition, is presented below. This is a generalized representation and has not been experimentally validated for 2-Fluoro-4-thiocyanatoaniline.
Caption: Hypothetical enzyme inhibition pathway for 2-Fluoro-4-thiocyanatoaniline.
Conclusion
2-Fluoro-4-thiocyanatoaniline is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While a complete experimental dataset is not yet available in the public literature, this guide provides a solid foundation of its known chemical and physical properties, a plausible synthetic route, and a discussion of its potential biological relevance based on its structural features. Further research is warranted to fully characterize this molecule and explore its applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PubChemLite - 2-fluoro-4-thiocyanatoaniline (C7H5FN2S) [pubchemlite.lcsb.uni.lu]
- 3. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives [mdpi.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. 14512-85-7 Cas No. | 2-Fluoro-4-thiocyanatoaniline | Apollo [store.apolloscientific.co.uk]
- 6. 2-Nitro-4-thiocyanatoaniline Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 [amp.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 14512-85-7|2-Fluoro-4-thiocyanatoaniline|BLD Pharm [bldpharm.com]
- 10. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis routes of 2-Nitro-4-thiocyanatoaniline [benchchem.com]
- 13. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
